Home > Products > Screening Compounds P114744 > Iobenguane sulfate I 131 (TN)
Iobenguane sulfate I 131 (TN) -

Iobenguane sulfate I 131 (TN)

Catalog Number: EVT-1593405
CAS Number:
Molecular Formula: C16H22I2N6O4S
Molecular Weight: 652.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iobenguane sulfate I 131, also known as Iobenguane I 131, is a radiopharmaceutical compound primarily used in the diagnosis and treatment of certain neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. This compound is a derivative of metaiodobenzylguanidine, which is a norepinephrine analog that accumulates in adrenergic tissues. The radioactive iodine-131 isotope provides therapeutic effects through targeted radiotherapy.

Source

Iobenguane sulfate I 131 is synthesized from metaiodobenzylguanidine, which is modified to incorporate the radioactive iodine isotope. The compound is produced under strict regulatory guidelines to ensure safety and efficacy for clinical use.

Classification

Iobenguane sulfate I 131 is classified as a radiopharmaceutical and falls under the category of targeted radionuclide therapy. It is specifically categorized for use in oncology due to its ability to selectively target neuroendocrine tumors.

Synthesis Analysis

Methods

The synthesis of Iobenguane sulfate I 131 typically involves the following steps:

  1. Preparation of Metaiodobenzylguanidine: The initial step involves synthesizing metaiodobenzylguanidine, which serves as the base molecule.
  2. Radioiodination: The non-radioactive metaiodobenzylguanidine is then subjected to radioiodination using iodine-131. This process can be performed using various methods such as electrophilic substitution or nucleophilic substitution.
  3. Purification: The resulting product undergoes purification to remove unreacted iodine and other by-products, ensuring that the final product meets the required purity standards for clinical use.

Technical Details

The radioiodination process often employs a cold kit approach, where stable components are mixed with iodine-131 in a controlled environment to achieve high radiochemical purity (greater than 96%) and yield (over 85%) within approximately 2.5 hours .

Molecular Structure Analysis

Structure

The molecular structure of Iobenguane sulfate I 131 includes:

  • Core Structure: A guanidine backbone with an iodine atom attached to the benzyl group.
  • Functional Groups: Sulfate moiety that enhances solubility and biological activity.

Data

The molecular formula for Iobenguane sulfate I 131 is C10_{10}H12_{12}I1_{1}N1_{1}O4_{4}S, with a molecular weight of approximately 319.18 g/mol. The presence of iodine provides the compound with its radioactive properties essential for imaging and therapy.

Chemical Reactions Analysis

Reactions

Iobenguane sulfate I 131 participates in several key reactions:

  1. Radiolabeling Reaction: The primary reaction involves attaching iodine-131 to metaiodobenzylguanidine through electrophilic aromatic substitution.
  2. Decomposition: Under certain conditions, the compound may decompose, releasing free iodine and other by-products.

Technical Details

The stability of Iobenguane sulfate I 131 is crucial for its efficacy; therefore, studies have shown that it maintains its integrity under physiological conditions but may degrade in extreme pH environments or when exposed to light .

Mechanism of Action

Process

The mechanism of action for Iobenguane sulfate I 131 involves:

  1. Targeting Neuroendocrine Tumors: The compound mimics norepinephrine and binds specifically to adrenergic receptors on tumor cells.
  2. Radiation Emission: Once bound, the radioactive iodine emits beta particles that induce cytotoxic effects on the tumor cells, leading to cell death.

Data

Clinical studies have demonstrated significant antitumor activity in patients treated with Iobenguane sulfate I 131, showing response rates in tumor size reduction and hormonal response improvement .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear solution.
  • Solubility: Highly soluble in water due to the sulfate group.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and extreme temperatures.
  • Radioactivity: Emits beta radiation with a half-life of approximately 8 days, making it suitable for therapeutic applications over a limited duration.

Relevant analyses indicate that maintaining proper storage conditions enhances both the stability and efficacy of the compound during its shelf life .

Applications

Iobenguane sulfate I 131 has several scientific uses:

  1. Diagnostic Imaging: Utilized in scintigraphy for imaging neuroendocrine tumors.
  2. Therapeutic Treatment: Administered as a targeted therapy for patients with metastatic pheochromocytoma and neuroblastoma.
  3. Research Applications: Investigated in clinical trials for its efficacy in treating other types of neuroendocrine tumors.

The compound's ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues marks it as a significant advancement in cancer treatment strategies .

Synthesis and Manufacturing Methodologies for Iobenguane Sulfate I-131

Radiochemical Synthesis Pathways for Iobenguane Sulfate I-131

Iobenguane sulfate I-131 (meta-iodobenzylguanidine labeled with Iodine-131) is synthesized using specialized radiochemical methods to incorporate the radioactive isotope into the benzylguanidine backbone. Two primary strategies dominate industrial production:

  • Nucleophilic Exchange: This method employs no-carrier-added (NCA) I-131 iodide (produced via the (^{124}\text{Xe}(p,2n)^{123}\text{Cs} \rightarrow ^{123}\text{Xe} \rightarrow ^{123}\text{I}) nuclear reaction) reacted with a solid-phase precursor—typically meta-trimethylsilylbenzylguanidine (TMS-BG) or meta-trialkylstannylbenzylguanidine [1] [9]. The reaction occurs under acidic conditions (acetic acid) with hydrogen peroxide at 85°C for 20 minutes, followed by cation-exchange chromatography purification to remove impurities [1]. Yields exceed 85% with radiochemical purity >95% [4].
  • Electrophilic Iodination: Uses I-131-derived electrophilic species (I(^+)) generated in situ from oxidizing agents like chloramine-T or iodogen. This attacks the electron-rich aromatic ring of benzylguanidine. While simpler, this method risks lower specific activity due to isotopic dilution [9].

Table 1: Key Radiochemical Synthesis Methods for Iobenguane I-131

MethodPrecursorReaction ConditionsYieldSpecific Activity (GBq/μmol)
Nucleophilic ExchangeTMS-BGAcOH/H₂O₂, 85°C, 20 min>85%250–300 [1] [9]
Electrophilic IodinationBenzylguanidineChloramine-T, RT, 5 min70–80%50–150 [9]

Carrier-Free vs. Carrier-Added Formulation Strategies

The specific activity of iobenguane I-131 is critically influenced by carrier content:

  • Carrier-Added (CA) Formulations: Synthesized via isotopic exchange where non-radioactive ("cold") iobenguane competes for I-131 incorporation. This results in low specific activity (3.3 mCi/mg or 123.3 MBq/mg) and a molar ratio of cold-to-radioactive iobenguane >2,000:1 [3] [5]. CA formulations contain ~0.4 mg of iobenguane sulfate per dose, which can saturate norepinephrine transporters (NET), reducing tumor uptake and increasing hypertensive risks [1] [5].
  • Carrier-Free (CF) or High-Specific-Activity (HSA) Formulations: Use solid-phase precursors (e.g., UltraTrace® technology) to avoid non-radioactive iobenguane. Specific activity reaches ~2,500 mCi/mg (92,500 MBq/mg), enabling near-exclusive binding to NET receptors without competitive inhibition [1] [3]. Clinical studies confirm HSA formulations improve tumor radiation dose delivery by 3-fold compared to CA versions [3].

Table 2: Impact of Carrier Status on Pharmacological Properties

ParameterCarrier-Added (CA)Carrier-Free (HSA)
Specific Activity123.3 MBq/mg92,500 MBq/mg
Cold Iobenguane/Dose~0.4 mg<0.001 mg
NET Receptor SaturationHighMinimal
Tumor Uptake EfficiencyReducedEnhanced [1] [3]

Optimization of High-Specific-Activity (HSA) Production

Achieving therapeutic-grade HSA iobenguane I-131 requires optimizing cyclotron targetry, purification, and reaction engineering:

  • Cyclotron Production: I-131 is produced via (^{130}\text{Te}(n,\gamma)^{131}\text{Te} \rightarrow ^{131}\text{I}) in nuclear reactors, but HSA requires no-carrier-added (NCA) I-131 from charged particle reactions like (^{124}\text{Te}(p,n)^{124}\text{I}) (though (^{124}\text{I}) is not I-131, this method is adaptable). Enriched tellurium-130 targets enable NCA I-131 yields >95% radionuclidic purity [4] [9].
  • Precursor Engineering: Solid-phase meta-TMS-benzylguanidine allows rapid nucleophilic exchange without solvents that dilute specific activity. Automated modules (GMP-compliant) integrate reaction, purification (C-18 cartridges), and formulation, reducing hydrolysis and maximizing yield [1] [4].
  • Purification Strategies: Cation-exchange chromatography removes unreacted I-131 and organic residues. Final formulation in phosphate-buffered ascorbic acid minimizes radiolysis, ensuring >90% radiochemical stability at 24 hours post-synthesis [1] [9].

Table 3: Optimization Strategies for HSA Iobenguane I-131 Production

ProcessInnovationImpact on Product Quality
Target IrradiationEnriched (^{130}\text{Te}) targetsNCA I-131, radionuclidic purity >99% [4]
Precursor DesignSolid-phase TMS-benzylguanidineReaction efficiency >90% [1]
PurificationCation-exchange + C-18 chromatographyReduces cold iobenguane to <0.1 μg/mCi
StabilizationAscorbic acid in PBSPrevents radiolysis; shelf-life 48h [1]

Quality Control Protocols for Radiolabeled Iobenguane Derivatives

Rigorous QC ensures radiochemical identity, purity, and safety:

  • Radiochemical Purity (RCP): Analyzed via reversed-phase HPLC (C-18 column; mobile phase: methanol/ammonium acetate). Acceptance criterion: ≥95% RCP, with free I-131 ≤2% and meta-iodohippuric acid (MIHA) ≤5% [1] [8].
  • Radionuclidic Purity: Gamma spectroscopy (364 keV peak) to detect contaminants like I-132 (<0.1% acceptance) [4].
  • Chemical Impurities: Limits for residual solvents (acetic acid ≤5,000 ppm; H₂O₂ ≤500 ppm) via gas chromatography. Endotoxins assessed using Limulus amebocyte lysate (LAL) testing (<175 EU/mL) [1] [8].
  • Sterility: Membrane filtration followed by incubation in thioglycollate medium for 14 days. Parametric release based on validated filter integrity tests is accepted under GMP [1] [4].

Table 4: Quality Control Tests for Iobenguane Sulfate I-131

Test ParameterMethodAcceptance Criterion
Radiochemical PurityHPLC≥95% [1] [8]
Free I-131TLC (silica gel)≤2%
Residual SolventsGCAcetic acid ≤5,000 ppm; H₂O₂ ≤500 ppm
EndotoxinsLAL assay<175 EU/mL
SterilityMembrane filtrationNo growth in 14 days

Properties

Product Name

Iobenguane sulfate I 131 (TN)

IUPAC Name

2-[(3-(131I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid

Molecular Formula

C16H22I2N6O4S

Molecular Weight

652.3 g/mol

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4;;

InChI Key

XNACDNPGABUBFR-ITXPHOHRSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.